molecular formula C12H16N2O4 B14843088 Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14843088
M. Wt: 252.27 g/mol
InChI Key: YMLOYCVFHHFZJA-UHFFFAOYSA-N
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Description

Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate: is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with formyl, hydroxyl, and carbamate groups. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a pyridine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group. The formyl and hydroxyl groups are introduced through subsequent reactions, such as formylation and hydroxylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. The process would require careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce a primary alcohol .

Scientific Research Applications

Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that can further interact with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(5-formyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-9-4-10(16)8(7-15)5-13-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17)

InChI Key

YMLOYCVFHHFZJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=O)C(=CN1)C=O

Origin of Product

United States

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